molecular formula C10H12N2O3 B14837240 6-Hydroxy-N1,N1-dimethylphthalamide

6-Hydroxy-N1,N1-dimethylphthalamide

Cat. No.: B14837240
M. Wt: 208.21 g/mol
InChI Key: XARKJAXKBZIWEE-UHFFFAOYSA-N
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Description

6-Hydroxy-N1,N1-dimethylphthalamide is a substituted phthalamide derivative characterized by a hydroxyl group (-OH) at the 6-position of the phthalic acid backbone and dimethylamine substituents on the amide nitrogen. This compound is structurally related to phthalic anhydride derivatives and may exhibit applications in pharmaceuticals or agrochemicals due to its polar functional groups.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-hydroxy-2-N,2-N-dimethylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(15)8-6(9(11)14)4-3-5-7(8)13/h3-5,13H,1-2H3,(H2,11,14)

InChI Key

XARKJAXKBZIWEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-N1,N1-dimethylphthalamide typically involves the reaction of phthalic anhydride with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydroxyl group is introduced through a subsequent hydroxylation reaction using appropriate reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the sixth position undergoes oxidation to form carboxylic acid derivatives. This reaction typically employs strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.

Reaction TypeReagents/ConditionsProductYield/Notes
Hydroxyl → Carboxylic AcidKMnO₄, H₂SO₄, Δ6-Carboxy-N1,N1-dimethylphthalamideNot specified

The oxidation mechanism involves the hydroxyl group being deprotonated and oxidized via a two-electron transfer process, forming a ketone intermediate that is further oxidized to the carboxylic acid.

Hydrolysis Reactions

The amide bonds in 6-Hydroxy-N1,N1-dimethylphthalamide are susceptible to hydrolysis under acidic or basic conditions, yielding phthalic acid derivatives and dimethylamine.

Reaction TypeReagents/ConditionsProducts
Acidic HydrolysisHCl (6M), refluxPhthalic acid + Dimethylamine hydrochloride
Basic HydrolysisNaOH (aq), ΔDisodium phthalate + Dimethylamine

The hydrolysis proceeds through nucleophilic attack by water or hydroxide ions at the carbonyl carbon, leading to cleavage of the amide bond.

Nucleophilic Substitution

The hydroxyl group can act as a leaving group in substitution reactions, particularly when activated by electron-withdrawing substituents. For example, reactions with thionyl chloride (SOCl₂) convert the hydroxyl group to a chloride, enabling further functionalization.

Reaction TypeReagents/ConditionsProduct
ChlorinationSOCl₂, Δ6-Chloro-N1,N1-dimethylphthalamide

This reaction is critical for synthesizing halogenated derivatives used in pharmaceutical intermediates.

Amidation and Ring-Opening Reactions

In the presence of transition-metal catalysts like titanium tetrakis(dimethylamide) (Ti(NMe₂)₄), this compound participates in selective amidation or ring-opening reactions. These transformations are key in synthesizing complex ligands for coordination chemistry.

Reaction TypeReagents/ConditionsProduct
Selective AmidationTi(NMe₂)₄, THFCarbinolamide-amide hybrid structures

For instance, Ti(NMe₂)₄ facilitates the ring-opening of phthalimide units, generating carbinolamide and amide functionalities within the same ligand framework .

Potential for Enzyme Inhibition

While not a direct chemical reaction, the compound’s structural analogs exhibit enzyme-inhibitory activity. The hydroxyl and amide groups interact with biological targets (e.g., proteases or oxidoreductases), disrupting catalytic cycles. Computational studies suggest that the hydroxyl group enhances hydrogen bonding with active-site residues .

Scientific Research Applications

Scientific Research Applications

  • Chemistry: 6-Hydroxy-N1,N1-dimethylphthalamide serves as a fundamental building block in synthesizing more complex organic molecules.
  • Biology: This compound is under investigation for its potential biological activities, including antimicrobial and antioxidant properties. For instance, thiocarbohydrazones, which share structural similarities, have demonstrated remarkable activity against E. coli and S. aureus .
  • Medicine: Current research aims to explore the potential therapeutic applications of this compound, especially in treating neurological disorders.
  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions and Properties

The hydroxyl group in this compound is crucial for its reactivity, enabling it to form hydrogen bonds and interact with various enzymes and receptors, thus modulating their activity and leading to observed biological effects.

Types of Reactions:

  • Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: The compound can be reduced to form amines or other reduced derivatives. Reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4) are used.
  • Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2SOCl_2) and phosphorus tribromide (PBr3PBr_3).

The major products resulting from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Hydroxy-N1,N1-dimethylphthalamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the evidence lacks direct analogs, general comparisons can be inferred from related compounds in pharmaceutical impurity lists and hazardous chemical registries :

Table 1: Hypothetical Comparison with Selected Analogs

Compound Name Structure Highlights Functional Groups Potential Applications
6-Hydroxy-N1,N1-dimethylphthalamide Phthalamide backbone, -OH at C6, N,N-dimethyl Hydroxyl, dimethylamide Hypothetical: Drug intermediates
N-Desmethyltramadol Hydrochloride Tramadol derivative, secondary amine Amine, ether, phenol Opioid metabolite
3-Bromoanisole Methoxy-substituted bromobenzene Bromine, methoxy Organic synthesis intermediate
β-Naphthylamine Hydrochloride Naphthalene derivative, amine hydrochloride Aromatic amine, HCl salt Dye/pigment synthesis

Key Observations:

  • Functional Group Diversity: Unlike this compound, compounds like N-Desmethyltramadol Hydrochloride prioritize amine and phenol groups for pharmacological activity, whereas 3-Bromoanisole serves as a halogenated building block in synthesis .
  • Synthetic Utility: The dimethylamide group in this compound may enhance solubility compared to non-polar analogs like 3-Bromoanisole.

Q & A

Q. Table 1: Key Analytical Parameters for this compound

ParameterMethodDetection LimitReference
Purity AssessmentHPLC-UV (C18 column, 25°C)0.1 µg/mL
Structural ConfirmationESI-MS (m/z 250.1 [M+H]⁺)1 ppm
Thermal StabilityTGA (10°C/min, N₂ atmosphere)±0.5% mass loss

Q. Table 2: Toxicity Study Design Checklist

FactorRecommendationEvidence Source
Cell Line SelectionUse ≥2 cell types (e.g., hepatic, renal)
Dose RangeSpan 3 logs (nM–µM) to capture thresholds
Endpoint DiversityInclude apoptosis, ROS, mitochondrial stress

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